molecular formula C18H17NS B8274604 8-Phenyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophen-4-amine

8-Phenyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophen-4-amine

Cat. No.: B8274604
M. Wt: 279.4 g/mol
InChI Key: LXLPDUNFMGIHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Phenyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophen-4-amine is a useful research compound. Its molecular formula is C18H17NS and its molecular weight is 279.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H17NS

Molecular Weight

279.4 g/mol

IUPAC Name

8-phenyl-1,2,3,4-tetrahydrodibenzothiophen-4-amine

InChI

InChI=1S/C18H17NS/c19-16-8-4-7-14-15-11-13(12-5-2-1-3-6-12)9-10-17(15)20-18(14)16/h1-3,5-6,9-11,16H,4,7-8,19H2

InChI Key

LXLPDUNFMGIHRH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(S2)C=CC(=C3)C4=CC=CC=C4)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8-phenyl-2,3-dihydrodibenzo[b,d]thiophen-4(1H)-one (0.28 g, 1.0 mmol, 1 eq), ammonium acetate (0.77 g, 10 eq) in MeOH (20 mL) was added NaBH3CN (160 mg, 2.5 eq) in one portion. The reaction mixture was heated to 50° C. and stirred for 20 h, After that the solvent was removed, diluted with saturated NaHCO3 and extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over Na2SO4. After filtration and concentration, the residue was purified by silica gel chromatography to give the title compound (64 mg, 23%).
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
23%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.